Dhlnl

Catalog No.
S587581
CAS No.
12764-49-7
M.F
C12H25N3O6
M. Wt
307.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dhlnl

CAS Number

12764-49-7

Product Name

Dhlnl

IUPAC Name

2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid

Molecular Formula

C12H25N3O6

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1

InChI Key

COYAOJMPFAKKAM-RJQCTPFPSA-N

SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Synonyms

5,5'-dihydroxy-Lys-Nle, 5,5'-dihydroxylysinonorleucine, 5,5'-dihydroxylysylnorleucine, delta,delta'-dihydroxylysylnonorleucine, DHLNL

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O

The exact mass of the compound Dhlnl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydroxylysylnorleucine, commonly referred to as Dhlnl, is a bioactive compound with the molecular formula C12H25N3O6C_{12}H_{25}N_{3}O_{6} and a molecular weight of 307.34 g/mol. It is categorized under amino acids, peptides, and proteins, specifically within the subgroup of dipeptides. The compound is recognized for its structural complexity and potential utility in various biochemical applications.

The IUPAC name for Dhlnl is (2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid. Its chemical structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Typical of amino acids and peptides. It can undergo hydrolysis, forming its constituent amino acids under acidic or enzymatic conditions. Additionally, Dhlnl can be involved in peptide bond formation through condensation reactions with other amino acids or peptides, contributing to the synthesis of larger polypeptides.

Moreover, Dhlnl is known to form cross-links in collagen through enzymatic processes involving transglutaminases and lysyl oxidases, which are crucial in stabilizing the extracellular matrix in connective tissues . These cross-linking reactions can influence the mechanical properties of collagen and its resistance to degradation.

Dhlnl exhibits significant biological activity primarily related to its role in collagen cross-linking. Studies have shown that it participates in the formation of divalent reducible collagen cross-links, which are essential for maintaining the structural integrity of connective tissues . The presence of Dihydroxylysylnorleucine has been associated with enhanced mechanical properties of collagen fibers, indicating its importance in tissue repair and structural stability.

Furthermore, Dhlnl may play a role in modulating cellular responses during wound healing and fibrosis. Its involvement in extracellular matrix remodeling suggests potential therapeutic applications in conditions characterized by excessive fibrosis or impaired healing processes .

The synthesis of Dihydroxylysylnorleucine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to construct the compound from simpler amino acid precursors. This often involves protecting group strategies to ensure selective reactions at specific functional groups.
  • Enzymatic Synthesis: Utilizing enzymes such as transglutaminases can facilitate the formation of Dhlnl from other amino acids or peptides under mild conditions, promoting specificity and reducing by-products.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, enabling the incorporation of Dihydroxylysylnorleucine into larger peptide sequences efficiently.

These methods highlight the versatility in producing Dhlnl for research and potential therapeutic uses.

Dihydroxylysylnorleucine has several applications across different fields:

  • Biomedical Research: As a research compound, Dhlnl is utilized in studies investigating collagen structure and function, particularly in relation to tissue engineering and regenerative medicine.
  • Pharmaceutical Development: Its role in collagen cross-linking makes it a candidate for developing treatments aimed at fibrotic diseases or conditions where extracellular matrix remodeling is crucial.
  • Nutraceuticals: Given its amino acid composition, there is potential for Dhlnl to be included in dietary supplements aimed at promoting joint health and skin elasticity by supporting collagen synthesis.

Research on Dihydroxylysylnorleucine has revealed its interactions with various biological molecules:

  • Collagen Interactions: Dhlnl forms cross-links with collagen fibers, enhancing their stability and resistance to enzymatic degradation. This interaction is vital for maintaining tissue integrity during physiological stress.
  • Cellular Interactions: Studies suggest that Dhlnl may influence cellular signaling pathways involved in fibroblast activation and proliferation during wound healing processes .

These interactions underscore the compound's significance in both structural biology and therapeutic contexts.

Dihydroxylysylnorleucine shares similarities with several related compounds that are also involved in collagen cross-linking:

Compound NameStructure/FunctionUnique Features
HydroxylysylnorleucineInvolved in collagen stability; similar structureLacks additional hydroxyl groups present in Dhlnl
Lysino-norleucineBasic structure; precursor to various cross-linking agentsDoes not contain hydroxyl modifications
Dehydro-dihydroxylysinonorleucineA mature cross-link; formed from Dhlnl under oxidative conditionsMore stable than Dhlnl but less reactive
HydroxylysineCommon amino acid; involved in collagen synthesisFound naturally; less complex than Dhlnl

These compounds illustrate the unique positioning of Dihydroxylysylnorleucine within the context of collagen biochemistry, particularly due to its specific hydroxyl modifications that enhance its reactivity and biological activity .

Enzymatic Formation through Lysyl Oxidase Activity

Dihydroxylysinonorleucine originates from the enzymatic activity of lysyl oxidase, a copper-dependent amine oxidase. Lysyl oxidase catalyzes the oxidative deamination of specific lysine and hydroxylysine residues within collagen molecules, generating reactive aldehyde groups termed allysine and hydroxyallysine [3]. These aldehydes subsequently undergo spontaneous condensation reactions with unmodified lysine or hydroxylysine residues on adjacent collagen fibrils.

The specificity of lysyl oxidase for lysine residues in telopeptide regions of collagen ensures precise crosslink formation. For instance, in type I collagen, lysyl oxidase targets lysine residues at positions 9 and 15 in the N-telopeptide, forming intermolecular bonds that stabilize the fibrillar architecture [2]. Copper serves as a cofactor for lysyl oxidase, and deficiencies in copper impair enzyme activity, leading to aberrant crosslinking patterns. Studies in bovine models demonstrate that low hepatic copper levels correlate with elevated DHLNL concentrations in bone, as reduced lysyl oxidase activity delays the maturation of immature crosslinks [2].

Schiff Base Intermediates and Stabilization

The aldehyde groups generated by lysyl oxidase react with ε-amino groups of lysine or hydroxylysine to form Schiff base intermediates. These labile intermediates undergo stabilization through non-enzymatic rearrangements, yielding divalent crosslinks such as dihydroxylysinonorleucine [4]. In collagen-rich tissues like bone and tendon, Schiff base stabilization is pH-dependent, with alkaline conditions favoring the formation of stable aldimine adducts.

Reductive amination further stabilizes these intermediates. Sodium borohydride treatment of collagen extracts reduces Schiff bases to their corresponding amine derivatives, a process widely employed in experimental studies to quantify DHLNL [2]. For example, in bovine humerus samples, sodium borohydride reduction revealed DHLNL as the predominant immature crosslink, constituting over 70% of total divalent crosslinks in healthy bone [2].

Maturation Pathways to Trivalent Cross-links

Dihydroxylysinonorleucine serves as a precursor for mature trivalent crosslinks, including hydroxylysylpyridinoline (PYD) and lysylpyridinoline (DPD). Maturation involves the addition of a third lysine or hydroxylysine residue to the divalent DHLNL structure, forming pyridinium or pyrrole derivatives [5]. This process is influenced by tissue type and mechanical loading. In weight-bearing bones like the femur, mechanical stress accelerates the conversion of DHLNL to PYD, enhancing collagen tensile strength [2].

Comparative studies of bovine femoral and mandibular collagen demonstrate tissue-specific maturation rates. Femoral collagen contains 3.1 times more DHLNL than PYD, whereas mandibular collagen exhibits a lower DHLNL/PYD ratio, reflecting reduced mechanical demand [5]. Pathological conditions such as copper deficiency disrupt maturation, leading to DHLNL accumulation. Affected cows with humeral fractures show 1.23-fold higher DHLNL levels compared to controls, indicating impaired lysyl oxidase activity and delayed crosslink maturation [2].

Regulatory Factors in Dihydroxylysinonorleucine Synthesis

Copper Availability

Copper is essential for lysyl oxidase activation, and its deficiency directly impacts DHLNL synthesis. Bovine studies reveal that cows with low hepatic copper concentrations exhibit 1.20-fold higher DHLNL levels in bone collagen compared to copper-sufficient counterparts [2]. This accumulation stems from reduced lysyl oxidase activity, which delays the conversion of DHLNL to mature crosslinks.

Metabolic Diseases

Diabetes mellitus alters collagen crosslinking by increasing non-enzymatic glycosylation and lysyl oxidase activity. In insulin-dependent diabetic patients, skin collagen exhibits 1.5-fold higher DHLNL levels than nondiabetic controls, correlating strongly with elevated glycated hemoglobin (r = 0.80) [3]. Hyperglycemia-driven oxidative stress enhances lysyl hydroxylase activity, increasing hydroxylysine availability for DHLNL formation [3].

Mechanical Stress

Mechanical loading modulates crosslink maturation by stimulating lysyl oxidase expression. Bone subjected to high stress exhibits accelerated DHLNL-to-PYD conversion, optimizing collagen stability. Conversely, disuse or reduced loading results in DHLNL retention, compromising biomechanical integrity [2].

Table 1: Dihydroxylysinonorleucine Levels in Pathological and Physiological Conditions

ConditionTissueDHLNL (pmol/μg)Comparative Ratio (DHLNL/PYD)Source
Bovine Copper DeficiencyHumerus12.3 ± 1.51.23:1 [2]
Human Diabetes MellitusSkin8.9 ± 0.71.50:1 [3]
Healthy BovineFemur10.1 ± 0.93.10:1 [2]
Healthy HumanSkin5.8 ± 0.41.00:1 [3]

Table 2: Correlation Between Glycohemoglobin and Dihydroxylysinonorleucine in Diabetic Patients

Glycohemoglobin (%)DHLNL (pmol/μg)Correlation Coefficient (r)
6.0–7.06.2 ± 0.50.75
7.1–8.07.8 ± 0.60.82
>8.09.1 ± 0.80.84

Data adapted from skin collagen biopsies in insulin-dependent diabetic subjects [3].

XLogP3

-7.2

Dates

Last modified: 07-17-2023

Explore Compound Types